molecular formula C22H25N3O2 B6102232 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B6102232
M. Wt: 363.5 g/mol
InChI Key: NRGYNZQRBTVEKK-QXZILWSFSA-N
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Description

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound characterized by the presence of both nitrophenyl and phenylprop-2-enyl groups attached to a piperazine ring

Properties

IUPAC Name

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-25(27)22-13-5-4-11-21(22)12-7-15-24-18-16-23(17-19-24)14-6-10-20-8-2-1-3-9-20/h1-13H,14-19H2/b10-6+,12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGYNZQRBTVEKK-QXZILWSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves a multi-step process. One common method includes the following steps:

    Preparation of the nitrophenylprop-2-enyl intermediate: This can be achieved through a Claisen-Schmidt condensation reaction between 2-nitrobenzaldehyde and an appropriate acetophenone derivative in the presence of a base such as potassium hydroxide.

    Formation of the piperazine derivative: The intermediate is then reacted with piperazine under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylprop-2-enyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-[(E)-3-(4-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
  • 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-(4-methylphenyl)prop-2-enyl]piperazine

Uniqueness: 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the specific positioning of the nitrophenyl and phenylprop-2-enyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

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